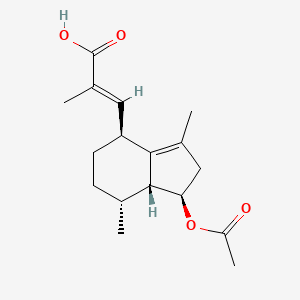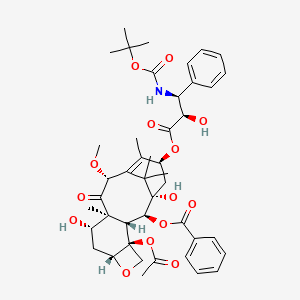
Acetoxyvalerenic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetoxyvalerenic acid is a sesquiterpenoid compound found in the roots of the Valeriana officinalis plant, commonly known as valerian. This compound is one of the primary active constituents responsible for the sedative and anxiolytic effects of valerian root extracts. This compound is structurally characterized by the presence of an acetoxy group attached to the valerenic acid backbone, contributing to its unique pharmacological properties .
Mechanism of Action
Target of Action
Acetoxyvalerenic Acid, a derivative of valerenic acid, primarily targets the GABA-A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system . This compound also interacts with the 5-HT 5A receptor , a serotonin receptor subtype distributed in the suprachiasmatic nucleus, a tiny brain region implicated in the sleep-wake cycle .
Mode of Action
This compound interacts with its targets in a unique way. Instead, it binds to identical binding sites . This interaction with GABA-A receptors is thought to contribute to the anxiolytic effects of valerian extracts . The addition of this compound has been found to abolish the anxiolytic action of valerenic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . This pathway involves the neurotransmitter gamma-aminobutyric acid (GABA), which is known for its inhibitory effects on neuronal activity. By interacting with GABA-A receptors, this compound can influence this pathway and potentially alter neuronal excitability .
Pharmacokinetics
It is known that the compound is a lipid found in the essential oil of the valerian plant . This suggests that it may be lipophilic and could potentially cross the blood-brain barrier. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Biochemical Analysis
Biochemical Properties
Acetoxyvalerenic Acid plays a role in biochemical reactions, particularly in the context of sedative activity . It interacts with enzymes and proteins, contributing to its biochemical effects. For instance, it has been shown to exhibit sedative activity, often used as an indicator of medicinal quality .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the regulation of glucose and lipid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its molecular weight is 292.37 g/mol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, it has been found that the yield of total valerenic acids under certain conditions was about 85% of that achieved by percolation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetoxyvalerenic acid can be synthesized through the acetylation of valerenic acid. The process involves the reaction of valerenic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction of valerenic acid from valerian roots, followed by its chemical modification. Supercritical fluid extraction using carbon dioxide is a common method for obtaining valerenic acid from valerian roots. This method is preferred due to its efficiency and ability to produce high-purity extracts. The extracted valerenic acid is then acetylated to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The acetoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. .
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced derivatives of this compound.
Substitution Products: Derivatives with substituted functional groups
Scientific Research Applications
Acetoxyvalerenic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in chromatographic analysis for the quality control of valerian root extracts.
Biology: Studied for its potential role in modulating gamma-aminobutyric acid (GABA) receptors, contributing to its sedative and anxiolytic effects.
Medicine: Investigated for its potential use in developing natural sedative and anxiolytic pharmaceuticals.
Industry: Utilized in the production of valerian-based dietary supplements and herbal remedies
Comparison with Similar Compounds
Valerenic Acid: The parent compound of acetoxyvalerenic acid, also found in valerian roots, with similar sedative and anxiolytic properties.
Hydroxyvalerenic Acid: Another derivative of valerenic acid, differing by the presence of a hydroxyl group instead of an acetoxy group.
Valerenal: A related compound with an aldehyde functional group, contributing to the overall pharmacological profile of valerian extracts
Uniqueness: this compound is unique due to its specific acetoxy functional group, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other valerenic acid derivatives .
Properties
CAS No. |
84638-55-1 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(E)-3-[(1S,4S,7R,7aR)-1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7+/t9-,13+,14+,16+/m1/s1 |
InChI Key |
VBBXZFLAYWAXSK-RONQOHQESA-N |
SMILES |
CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C(C[C@@H]([C@H]12)OC(=O)C)C)/C=C(\C)/C(=O)O |
Canonical SMILES |
CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O |
Synonyms |
(Z)-3-(1-Acetoxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylacrylic Acid; Acetylvalerenolic Acid; [1R-[1α,4α(E),7β,7aα]]-3-[1-(Acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide](/img/structure/B569784.png)

![Furo[3,4-e][1,3]benzoxazole](/img/structure/B569786.png)
![8-Oxatricyclo[4.3.0.07,9]nona-1,3,5-triene, 7-methoxy-](/img/new.no-structure.jpg)
![lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate](/img/structure/B569788.png)


![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)
![(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569798.png)
![(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569799.png)
![(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569800.png)

